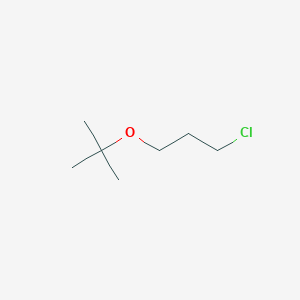

1-(Tert-butoxy)-3-chloropropane

Cat. No. B8798845

Key on ui cas rn:

1190-17-6

M. Wt: 150.64 g/mol

InChI Key: WHVMPBIIYDTYRE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06770587B1

Procedure details

A three-necked, 3-liter Morton flask was equipped with a mechanical stirrer, a Claisen adapter, a thermocouple, a dry-ice condenser with a gas inlet, and a dip tube. The glassware was dried in an oven at 125° C. overnight, assembled hot, and purged under argon until cool. The reaction flask was then charged with Amberlyst® 15 resin (42.0 grams), 3-chloro-1-propanol (4.65 moles, 1 equivalent, 440.0 grams), and pentane (3.7 equivalents, 2000 mL). These reagents were stirred at 500 RPMs. The alcohol was not completely soluble in the organic solvent. A cylinder of 2-methylpropene was attached to the dip tube and 261.16 grams (4.65 moles, 1 equivalent) was fed into the reaction vessel. The feed rate was approximately 2 grams/min. As the conversion of starting alcohol material into product proceeded, the reaction mixture became one liquid phase. The formation of the product was monitored via Gas Chromatography. After all the starting material was consumed, the solution was then pumped into a pressure filter where the Amberlyst® resin catalyst was separated from the product. The resin was washed with fresh pentane (2×100 ml.). The product was purified by distillation from 20 grams of potassium carbonate through a twelve inch Vigreaux column, under reduced pressure. This afforded a clear, colorless oil, yield=598.82 grams (83.75%). Boiling Point=64° C. at 60 mm Hg. GC assay=0.00% 2-methylpropene, 0.81% pentane, 1.13% 3-chloro-1-propanol, and 98.06% desired product. NMR(CDCl3): 3.63 (t, J=6 Hz, 2H), 3.46 (t, J=6 Hz, 2H), 2.28-1.62 (m, 2H), and 1.21 (s, 9H) ppm.

[Compound]

Name

resin

Quantity

42 g

Type

reactant

Reaction Step One

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

98.06%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][C:7]([CH3:9])=[CH2:8]>CCCCC>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:7]([CH3:9])([CH3:8])[CH3:6]

|

Inputs

Step One

[Compound]

|

Name

|

resin

|

|

Quantity

|

42 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

440 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCO

|

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Step Two

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

These reagents were stirred at 500 RPMs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three-necked, 3-liter Morton flask was equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The glassware was dried in an oven at 125° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged under argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

until cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After all the starting material was consumed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter where the Amberlyst® resin catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated from the product

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was washed with fresh pentane (2×100 ml.)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was purified by distillation from 20 grams of potassium carbonate through a twelve inch Vigreaux column, under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This afforded a clear, colorless oil, yield=598.82 grams (83.75%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCOC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98.06% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |